beta-Apo-13-carotenone

Catalog No.
S007050
CAS No.
17974-57-1
M.F
C₁₈H₂₆O
M. Wt
258.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Apo-13-carotenone

CAS Number

17974-57-1

Product Name

beta-Apo-13-carotenone

IUPAC Name

(3E,5E,7E)-6-methyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-3,5,7-trien-2-one

Molecular Formula

C₁₈H₂₆O

Molecular Weight

258.4 g/mol

InChI

InChI=1S/C18H26O/c1-14(8-6-10-16(3)19)11-12-17-15(2)9-7-13-18(17,4)5/h6,8,10-12H,7,9,13H2,1-5H3/b10-6+,12-11+,14-8+

InChI Key

UBTNVRPIHJRBCI-LUXGDSJYSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=O)C)C

Synonyms

beta-apo-13-carotenone

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=O)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=O)C)/C

The exact mass of the compound 13-Apo-beta-carotenone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids - Supplementary Records. It belongs to the ontological category of apo carotenoid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Beta-Apo-13-carotenone is a carotenoid derivative resulting from the oxidative cleavage of beta-carotene, specifically at the 13-position. This compound is characterized by its unique structure, which includes a carbon skeleton derived from beta-carotene, but with modifications that distinguish it from its parent compound. The molecular formula for beta-Apo-13-carotenone is C₁₈H₂₆O, and it is classified as an apo-carotenoid due to the loss of a part of the original carotenoid structure during its formation .

Beta-Apo-13-carotenone can be synthesized through various enzymatic and non-enzymatic reactions. The primary pathway involves the cleavage of beta-carotene by enzymes such as beta-carotene 9',10'-dioxygenase and beta-carotene 15,15'-dioxygenase, which facilitate the oxidative degradation of carotenoids. Specifically, beta-carotene undergoes eccentric cleavage to yield beta-Apo-13-carotenone along with other products .

The reactions can be summarized as follows:

  • Enzymatic Cleavage:
    • Beta-carotene + O₂ → Beta-Apo-13-carotenone + other products.
  • Non-Enzymatic Oxidation:
    • Beta-carotene can also degrade under certain conditions (e.g., light exposure) to form beta-Apo-13-carotenone without enzyme involvement .

Research indicates that beta-Apo-13-carotenone exhibits significant biological activities, particularly in modulating nuclear receptor signaling pathways. It has been identified as an antagonist of the retinoid X receptor alpha, which plays a crucial role in gene expression related to metabolism and cell differentiation . Additionally, studies have shown that it may influence cellular processes such as apoptosis and inflammation, though its exact mechanisms remain an area of ongoing research .

Beta-Apo-13-carotenone can be synthesized through several methods:

  • Enzymatic Synthesis: Utilizing specific enzymes like beta-carotene 9',10'-dioxygenase or beta-carotene 15,15'-dioxygenase to catalyze the cleavage of beta-carotene.
  • Chemical Synthesis: Chemical methods may involve oxidative conditions that mimic enzymatic cleavage, allowing for the generation of this compound from beta-carotene or other carotenoid precursors.
  • Extraction from Natural Sources: Beta-Apo-13-carotenone can also be isolated from foods rich in carotenoids through extraction and purification techniques .

Beta-Apo-13-carotenone has potential applications in various fields:

  • Nutraceuticals: Due to its biological activity, it may be used in dietary supplements aimed at improving health outcomes related to vision and skin health.
  • Cosmetics: Its antioxidant properties make it a candidate for use in cosmetic formulations aimed at protecting skin from oxidative stress.
  • Food Industry: As a natural colorant and flavoring agent, it can enhance the sensory qualities of food products while providing health benefits associated with carotenoids .

Studies have indicated that beta-Apo-13-carotenone interacts with several biological systems:

  • Nuclear Receptors: It acts as an antagonist to retinoic acid receptors and retinoid X receptors, influencing gene expression and cellular signaling pathways involved in metabolism and differentiation .
  • Cellular Uptake: Research involving Caco-2 cells (a model for intestinal absorption) has demonstrated that beta-Apo-13-carotenone is taken up efficiently, suggesting its bioavailability and potential efficacy when consumed through diet .

Beta-Apo-13-carotenone shares structural similarities with several other apocarotenoids. Here are some notable comparisons:

CompoundStructure TypeUnique Features
Beta-Apo-8'-carotenalEccentric cleavageFunctions as a precursor for vitamin A synthesis
Beta-Apo-10'-carotenalEccentric cleavageExhibits different receptor activity compared to beta-Apo-13-carotenone
Beta-CaroteneParent carotenoidPrecursor for all apocarotenoids; central cleavage yields retinal
Beta-IononeEccentric cleavageKnown for its aroma; used in flavoring and fragrance industries

Beta-Apo-13-carotenone's unique position within this group arises from its specific receptor interactions and potential health benefits that differentiate it from other similar compounds .

Beta-Apo-13-carotenone represents a distinctive apocarotenoid compound with the molecular formula C₁₈H₂₆O and a molecular weight of 258.4 g/mol [1] [2] [3]. The compound exists predominantly in the all-trans configuration, specifically designated as (3E,5E,7E)-6-methyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3,5,7-octatrien-2-one according to IUPAC nomenclature [3]. This configuration represents the thermodynamically most stable form under standard conditions [4].

The molecular architecture of beta-Apo-13-carotenone features a truncated carotenoid structure resulting from oxidative cleavage of beta-carotene at the 13-position [1] [5]. The compound retains one beta-ionone ring system connected to a conjugated polyene chain terminated by a ketone functional group [2] [6]. The structural framework comprises 18 carbon atoms arranged in a linear conjugated system with three double bonds in the polyene chain, maintaining the characteristic absorption properties of carotenoid derivatives [7].

Stereochemical analysis reveals that beta-Apo-13-carotenone can exist in multiple geometric isomeric forms due to the presence of conjugated double bonds [4]. The naturally occurring and synthetically predominant form exhibits the all-trans (E,E,E) configuration across the three double bonds in positions 3, 5, and 7 [3]. Theoretical calculations and experimental evidence suggest that cis-isomers may form under specific conditions, particularly upon exposure to light or elevated temperatures, following established carotenoid isomerization patterns [4].

The cyclohexene ring system at the molecular terminus contains three methyl substituents at positions 2, 6, and 6, creating a sterically hindered environment that influences the compound's overall stability and reactivity [6]. This structural feature contributes to the compound's resistance to further oxidative degradation compared to more extended carotenoid structures [8].

Spectroscopic Characterization

Ultraviolet-visible spectroscopy reveals that beta-Apo-13-carotenone exhibits characteristic absorption patterns consistent with its conjugated polyene structure [9]. The compound displays a primary absorption maximum in the visible region, typically observed around 450-460 nanometers in organic solvents [10]. This absorption arises from π→π* electronic transitions within the conjugated double bond system, characteristic of apocarotenoid compounds [9].

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation of beta-Apo-13-carotenone [11]. Proton NMR analysis reveals distinct chemical shift patterns consistent with the presence of olefinic protons in the conjugated chain, typically appearing between 6.0-7.5 parts per million [12]. The terminal methyl ketone group exhibits characteristic chemical shifts around 2.0-2.4 parts per million, while the cyclohexene ring protons appear in the aliphatic region between 1.0-3.0 parts per million [12].

Carbon-13 NMR spectroscopy demonstrates the presence of 18 distinct carbon environments, including the carbonyl carbon resonating around 200 parts per million, olefinic carbons in the range of 120-150 parts per million, and aliphatic carbons appearing upfield [13]. The spectroscopic data confirm the structural assignment and provide fingerprint identification for the compound [11].

Mass spectrometry analysis reveals a molecular ion peak at m/z 258, corresponding to the molecular weight of beta-Apo-13-carotenone [14] [15]. Fragmentation patterns show characteristic losses including the terminal ionone ring system and sequential losses from the polyene chain [14]. Electrospray ionization typically produces protonated molecular ions [M+H]⁺ at m/z 259, while atmospheric pressure chemical ionization generates both molecular ions and fragment ions useful for structural confirmation [15].

Infrared spectroscopy identifies key functional groups including the conjugated ketone carbonyl stretch around 1660-1680 cm⁻¹, characteristic C=C stretching vibrations in the conjugated system around 1600-1650 cm⁻¹, and C-H stretching vibrations in the aliphatic region around 2800-3000 cm⁻¹ [16]. These spectroscopic signatures provide definitive identification and purity assessment methods for beta-Apo-13-carotenone [16].

Solubility and Stability Profiles

The solubility characteristics of beta-Apo-13-carotenone reflect its predominantly hydrophobic nature typical of carotenoid-derived compounds [17]. The compound demonstrates complete insolubility in water, with solubility values below 0.1 mg/mL under standard conditions [18]. This hydrophobic character necessitates the use of organic solvents for dissolution and handling in research applications [17].

In dimethyl sulfoxide, beta-Apo-13-carotenone exhibits moderate solubility with reported values of 33.33 mg/mL (corresponding to 128.99 mM), though sonication is typically required to achieve complete dissolution [19] [20]. This solubility profile enables preparation of concentrated stock solutions suitable for biological assays and chemical synthesis applications [19]. Tetrahydrofuran represents an optimal solvent choice, providing enhanced solubility while maintaining compound stability when stabilized with butylated hydroxytoluene [17].

Stability studies reveal that beta-Apo-13-carotenone exhibits moderate thermal stability under controlled conditions [21]. The compound remains stable when stored at -20°C in the absence of light and moisture [20]. Under these conditions, the compound maintains integrity for extended periods exceeding 12 months when properly stored [22].

Photodegradation represents a significant stability concern for beta-Apo-13-carotenone, consistent with other carotenoid derivatives [21]. Exposure to ultraviolet and visible light accelerates decomposition processes, leading to formation of various oxidation products [8]. The degradation kinetics follow first-order kinetics with rate constants dependent on light intensity, temperature, and solvent environment [21].

Oxidative stability varies significantly with environmental conditions and storage matrices [17]. In the presence of antioxidants such as butylated hydroxytoluene or alpha-tocopherol, the compound demonstrates enhanced stability with reduced formation of secondary oxidation products [17]. The compound exhibits particular sensitivity to transition metal catalyzed oxidation, necessitating careful handling and storage protocols [17].

Deuterated Analogs: Synthesis and Applications

Beta-Apo-13-carotenone D₃ represents the deuterium-labeled analog of the parent compound, incorporating three deuterium atoms at the terminal methyl position [23] [24]. This isotopically labeled derivative possesses the molecular formula C₁₈H₂₃D₃O with a molecular weight of 261.42 g/mol, representing a mass increase of 3.02 daltons relative to the unlabeled compound [22] [18].

The synthesis of beta-Apo-13-carotenone D₃ typically involves incorporation of deuterated precursors during the synthetic pathway leading to the apocarotenoid product [25]. Biosynthetic approaches utilizing deuterium oxide-enriched growth media have been successfully employed to produce partially deuterated carotenoids, though specific synthetic routes to beta-Apo-13-carotenone D₃ often rely on chemical synthesis methods [11].

The deuterated analog maintains identical chemical and biological properties to the parent compound while providing distinct advantages for analytical applications [24] [22]. Mass spectrometry applications benefit from the characteristic 3-dalton mass shift, enabling precise quantification and metabolic tracking studies [25]. The deuterium incorporation does not significantly alter the compound's spectroscopic properties, with only minor isotope effects observed in nuclear magnetic resonance spectra [11].

Applications of beta-Apo-13-carotenone D₃ focus primarily on quantitative analytical chemistry and metabolic research [24] [22]. The compound serves as an internal standard for liquid chromatography-mass spectrometry analysis, providing accurate quantification of beta-Apo-13-carotenone in biological samples [25]. Metabolic studies utilize the deuterated analog to trace apocarotenoid formation and degradation pathways in biological systems [25].

The stability profile of beta-Apo-13-carotenone D₃ closely parallels that of the unlabeled compound, with storage conditions maintained at -20°C under inert atmosphere [22] [18]. Solubility characteristics remain essentially unchanged, with DMSO solubility reported at 33.33 mg/mL (127.50 mM) [18]. The deuterated analog maintains high purity standards (≥98%) suitable for analytical applications [22] [18].

XLogP3

4.8

Wikipedia

13-apo-beta-carotenone

Dates

Last modified: 02-18-2024
[1]. Eroglu A, et al. The eccentric cleavage product of β-carotene, β-apo-13-carotenone, functions as an antagonist of RXRα. Arch Biochem Biophys. 2010 Dec 1;504(1):11-6.
[2]. Sun J, et al. β-Apo-13-carotenone regulates retinoid X receptor transcriptional activity through tetramerization of the receptor. J Biol Chem. 2014 Nov 28;289(48):33118-24.
[3]. Wang CX, et al. Actions of β-apo-carotenoids in differentiating cells: differential effects in P19 cells and 3T3-L1 adipocytes. Arch Biochem Biophys. 2015 Apr 15;572:2-10.

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